Gold telluride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

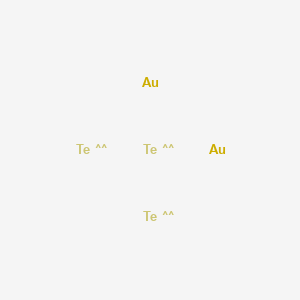

Gold telluride, also known as calaverite, is a rare telluride mineral with the chemical formula AuTe₂. It was first discovered in Calaveras County, California, in 1861 and named after the county in 1868. This compound is a significant source of gold and has a metallic luster, with colors ranging from silvery white to brassy yellow . This compound is closely related to other gold-silver telluride minerals such as sylvanite and krennerite .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gold telluride can be synthesized through various methods, including chemical vapor deposition and tellurization. In chemical vapor deposition, gold and tellurium precursors are vaporized and then deposited onto a substrate to form ultrathin films of this compound . Another method involves the direct reaction of gold and tellurium at high temperatures to form the compound.

Industrial Production Methods: In industrial settings, this compound ores are processed using flotation, leaching, and oxidation techniques. Flotation is often used to concentrate the telluride ores, followed by leaching with cyanide or other reagents to extract gold. Oxidation methods, such as roasting or bio-oxidation, are employed to break down the telluride matrix and liberate gold for further processing .

Analyse Des Réactions Chimiques

Types of Reactions: Gold telluride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Substitution: Substitution reactions involve the replacement of tellurium with other elements or compounds, often under hydrothermal conditions.

Major Products: The major products formed from these reactions include elemental gold, tellurium dioxide, and various gold alloys depending on the specific reaction conditions .

Applications De Recherche Scientifique

Gold telluride has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is studied for its unique structural and electronic properties. It is used in the synthesis of ultrathin films and nanomaterials for various applications .

Biology and Medicine:

Industry: In industry, this compound is used in the production of thermoelectric materials, which convert heat into electricity. These materials are valuable for energy harvesting and waste heat recovery .

Mécanisme D'action

The mechanism of action of gold telluride involves its interaction with molecular targets and pathways within cells. In biological systems, this compound can induce oxidative stress and disrupt cellular functions, leading to cell death. The compound’s ability to generate reactive oxygen species and interfere with cellular signaling pathways makes it a promising candidate for therapeutic applications .

Comparaison Avec Des Composés Similaires

Sylvanite (AgAuTe₄): Contains a higher proportion of silver compared to gold telluride and has different crystallographic properties.

Krennerite (AuTe₂): Similar in composition to this compound but with a distinct crystal structure.

Uniqueness: this compound is unique due to its specific crystal structure and the presence of gold in a telluride matrix. Its distinct properties make it valuable for various scientific and industrial applications .

Propriétés

InChI |

InChI=1S/2Au.3Te |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAOBEKGMNGXJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Te].[Te].[Te].[Au].[Au] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Au2Te3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648872 |

Source

|

| Record name | Gold--tellurium (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12006-67-6, 37043-71-3 |

Source

|

| Record name | Gold--tellurium (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gold telluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.